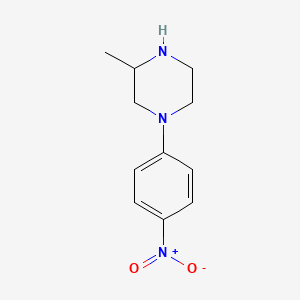

3-Methyl-1-(4-nitrophenyl)piperazine

説明

3-Methyl-1-(4-nitrophenyl)piperazine (CAS 329922-44-3) is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a 4-nitrophenyl substituent at the 1-position . Piperazine derivatives are widely explored in medicinal and materials chemistry due to their conformational flexibility and ability to engage in hydrogen bonding and π-π interactions.

特性

IUPAC Name |

3-methyl-1-(4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINDRBNZJSXBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-Methyl-1-(4-nitrophenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of protected diamines and sulfonium salts under basic conditions .

化学反応の分析

3-Methyl-1-(4-nitrophenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

科学的研究の応用

Antimicrobial Properties

Research has demonstrated that 3-Methyl-1-(4-nitrophenyl)piperazine exhibits antimicrobial activity against various bacterial strains. In vitro studies have indicated its potential as an antimicrobial agent, which is particularly relevant in the context of increasing antibiotic resistance. The compound's ability to inhibit bacterial growth suggests avenues for developing new antibiotics .

Anticancer Activity

Several studies have focused on the anticancer properties of this compound:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. In vivo experiments involving SCID mice with xenograft tumors revealed that administration of the compound resulted in significant cleavage of poly (ADP-ribose) polymerase (PARP) and activation of caspase-3, both markers indicative of apoptosis .

- Case Study : A notable study assessed the compound's effect on tumor volume in xenograft models. Results indicated a dose-dependent reduction in tumor size correlated with increased apoptosis markers, highlighting its potential as a therapeutic agent for cancer treatment.

Cholinesterase Inhibition

The compound has also been studied for its effects on cholinesterase enzymes, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. It demonstrated promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential therapeutic applications for cognitive disorders, as inhibition of these enzymes can enhance cholinergic neurotransmission.

Chemical Reactivity and Synthesis

3-Methyl-1-(4-nitrophenyl)piperazine can undergo various chemical reactions:

- Oxidation : The nitro group can be reduced to form the corresponding amino derivative.

- Reduction : Utilization of reducing agents like hydrogen gas with palladium catalysts can facilitate this transformation.

- Substitution : The compound can participate in nucleophilic substitution reactions at the piperazine nitrogen atoms, leading to the formation of substituted derivatives.

Structure-Activity Relationship Studies

The unique structure of 3-Methyl-1-(4-nitrophenyl)piperazine allows for extensive structure-activity relationship (SAR) studies. Modifications to the piperazine ring or nitrophenyl group can significantly affect its biological activity and reactivity. For instance, variations such as 1-Methyl-4-(4-nitrophenyl)piperazine and 3-Methyl-1-(3-nitrophenyl)piperazine illustrate how positional changes influence pharmacological properties .

作用機序

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex .

類似化合物との比較

Structural Comparison with Analogous Piperazine Derivatives

Key structural variations among similar piperazine derivatives include:

- Substituent Position: 1-Methyl-4-(4-nitrophenyl)piperazine () places the methyl at the 1-position, altering steric interactions compared to the 3-methyl isomer.

- Aromatic Modifications :

Physicochemical and Environmental Properties

- Crystallinity: Piperazinium salts with 4-nitrophenyl groups () form hydrogen-bonded networks, which may enhance thermal stability. The methyl group in 3-Methyl-1-(4-nitrophenyl)piperazine could disrupt such networks, reducing crystallinity compared to non-methylated analogs .

- Environmental Degradation: Piperazine moieties in fluoroquinolones () undergo MnO₂-mediated oxidation at the N1 position. The methyl group in the target compound may slow degradation by sterically hindering oxidation, increasing environmental persistence .

生物活性

3-Methyl-1-(4-nitrophenyl)piperazine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structure, plays a significant role as an intermediate in synthesizing various pharmacologically active agents. This article explores the biological activity of 3-Methyl-1-(4-nitrophenyl)piperazine, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15N3O2•HCl

- Molecular Weight : 257.72 g/mol

- IUPAC Name : 3-methyl-1-(4-nitrophenyl)piperazine hydrochloride

The compound features a piperazine ring with a methyl group at the third position and a para-nitrophenyl group, which is crucial for its biological activity.

3-Methyl-1-(4-nitrophenyl)piperazine exhibits various mechanisms that contribute to its biological effects:

- Serine Hydrolase Inhibition : Research indicates that derivatives of piperazine can selectively inhibit serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in endocannabinoid signaling pathways. This inhibition can lead to increased levels of endocannabinoids in the brain, influencing various physiological processes .

- Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant activity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-Methyl-1-(4-nitrophenyl)piperazine:

Case Studies

- In Vivo Studies on Endocannabinoid Levels : A study explored the effects of piperazine derivatives on brain endocannabinoid levels in mice. The results indicated that compounds similar to 3-Methyl-1-(4-nitrophenyl)piperazine significantly raised these levels, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Efficacy Assessment : In a comparative study of various piperazine derivatives, 3-Methyl-1-(4-nitrophenyl)piperazine was found to exhibit superior antibacterial activity against both S. aureus and E. coli when compared to other derivatives lacking the nitrophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。